The primary function of propylparaben in research settings is its effectiveness as an antimicrobial agent. Studies have shown that propylparaben has a broad spectrum of activity against bacteria, fungi, and yeasts [1]. This property makes it valuable for preserving biological samples, cell cultures, and other research materials that are susceptible to microbial growth and contamination.
Propylparaben is often used in low concentrations to prevent microbial growth in biological samples like tissues, blood, and urine. This preservation ensures the integrity of the samples for downstream analyses, such as protein extraction, DNA isolation, or cell viability assays [2].
Propylparaben, along with other parabens, has been a subject of research concerning its safety and potential endocrine disrupting effects. Studies investigate how the body absorbs and metabolizes propylparaben, and potential interactions with hormonal systems [4].
It's crucial to note that the concentration of propylparaben used in scientific research is typically much lower than the levels found in consumer products. Researchers need to optimize the concentration to achieve effective preservation while minimizing any potential interference with the research objectives.
Here are the references used for this information:
Propylparaben, also known as propyl p-hydroxybenzoate, is the n-propyl ester of p-hydroxybenzoic acid. It is a white crystalline solid with a molecular formula of C10H12O3 and a molecular weight of 202.18 g/mol. Naturally occurring in various plants and some insects, propylparaben is primarily synthesized for use as a preservative in cosmetics, pharmaceuticals, and food products due to its antimicrobial properties. It has been utilized for over 50 years and is recognized by the European Union with the E number E216 as a food additive .
The safety of propylparaben has been a topic of debate. While generally considered safe for most individuals at typical use levels, some concerns exist:
The synthesis of propylparaben typically involves the esterification of p-hydroxybenzoic acid with propanol in the presence of an acidic catalyst. The reaction mechanism includes:
Additionally, propylparaben can undergo hydrolysis to produce p-hydroxybenzoic acid and other metabolites upon exposure to alkaline conditions or during metabolic processes in organisms .
The primary method for synthesizing propylparaben is through esterification, as previously described. Other methods include:
Propylparaben is widely used across various industries:
Research has shown that propylparaben can interact with other compounds in biological systems. For instance:
Propylparaben belongs to a class of compounds known as parabens, which share similar structures and functions. Here are some comparable compounds:
Compound | Molecular Formula | Primary Use | Unique Features |
---|---|---|---|
Methylparaben | C8H10O3 | Preservative in cosmetics | Shorter chain length; less potent |
Ethylparaben | C9H10O3 | Preservative in cosmetics | Intermediate chain length; moderate potency |
Butylparaben | C11H14O3 | Preservative in cosmetics | Longer chain; stronger estrogenic activity |
Isobutylparaben | C11H14O3 | Preservative in cosmetics | Branched structure; higher sensitization potential |
Isopropylparaben | C10H12O3 | Preservative in cosmetics | Similar structure; differing biological activity |
Propylparaben's unique characteristics include its effective antimicrobial properties against specific molds and bacteria while being less potent than butylparaben regarding estrogenic activity. Additionally, it has been shown to be less irritating compared to some other parabens when applied to intact skin .
Propylparaben exists as a white crystalline powder or colorless crystals under standard conditions [1] [2] [3]. The compound demonstrates consistent crystalline morphology, appearing as fine, uniform crystals that maintain structural integrity across different preparation methods [1] [3]. The material exhibits excellent stability in its solid form, with no observable color changes under normal storage conditions [2].
The crystalline nature of propylparaben contributes significantly to its handling properties and formulation characteristics. The powder form typically displays good flow properties, making it suitable for industrial processing applications [3].
Propylparaben demonstrates a melting point range of 95-98°C, as consistently reported across multiple authoritative sources [1] [4] [5] [6]. This relatively narrow melting range indicates high purity and crystalline uniformity in commercial preparations. The melting behavior follows typical patterns for para-hydroxybenzoate esters, with the propyl derivative showing intermediate melting characteristics within the paraben series [7] [8].
Differential scanning calorimetry studies have provided precise thermal data, revealing a fusion enthalpy of 27.3 ± 0.1 kJ/mol at 368.8 K [9]. This energetic parameter reflects the strength of intermolecular interactions within the crystal lattice and correlates with the compound's thermal stability profile.
The boiling point of propylparaben ranges from 294.3 to 301°C under standard atmospheric pressure [4] [6] [10]. However, thermal decomposition typically occurs before reaching the true boiling point, making this parameter more theoretical than practical [2] [10]. The compound shows thermal instability at elevated temperatures, with decomposition products forming that can affect purity and performance characteristics.
Table 2: Thermal Properties of Propylparaben
Property | Value | Reference |
---|---|---|
Melting Point (°C) | 95-98 | [1] [4] [5] [6] |
Boiling Point (°C) | 294.3-301 | [4] [6] [10] |
Flash Point (°C) | 124.6-185 | [6] [11] [12] |
Decomposition Temperature | Decomposes before boiling | [2] [10] |
Fusion Enthalpy (kJ/mol) | 27.3 ± 0.1 (at 368.8 K) | [9] |
Vaporization Enthalpy (kJ/mol) | 89.7 ± 0.6 (at 298.15 K) | [9] |
Thermal Stability | Stable under normal conditions | [1] [6] |
Propylparaben exhibits limited solubility in water, with reported values of less than 0.1 g/100 mL at 12°C [1] [6]. More precise measurements indicate an estimated aqueous solubility of 424.53 mg/L at 25°C [13]. This low aqueous solubility is attributed to the hydrophobic nature of the propyl chain, which disrupts water-solute interactions and reduces the compound's affinity for polar aqueous environments [14] [15].
The poor water solubility presents both challenges and advantages in practical applications. While it limits direct aqueous formulations, this characteristic enhances the compound's effectiveness as a preservative by maintaining activity in low-moisture environments [7] [8].
In contrast to its aqueous behavior, propylparaben demonstrates excellent solubility in organic solvents [14] [16] [3]. The compound is readily soluble in ethanol, methanol, acetone, and diethyl ether [1] [14] [3]. Systematic solubility studies have shown that acetone provides the highest solubility at elevated temperatures, with propylparaben being most soluble in acetone at 323.15 K [16].
The enhanced organic solvent solubility reflects the compound's lipophilic character and enables versatile formulation approaches in non-aqueous systems [17]. Studies examining solubility in methanol-water mixtures revealed dramatic increases in solubility as methanol content increases, with mole fraction solubility increasing 4597 times when transitioning from pure water to pure methanol [17].
Table 3: Solubility Parameters of Propylparaben
Solvent | Solubility | Reference |
---|---|---|
Water (12°C) | <0.1 g/100 mL | [1] [6] |
Water (25°C) | 424.53 mg/L (estimated) | [13] |
Ethanol | Soluble | [1] [14] [3] |
Methanol | Readily soluble | [14] [17] |
Acetone | Most soluble at 323.15 K | [16] |
Diethyl Ether | Easily dissolved | [3] |
Organic Solvents (general) | Readily soluble | [14] [16] |
The octanol-water partition coefficient (Log P) of propylparaben ranges from 2.34 to 3.04 [1] [10] [13], indicating moderate lipophilicity. This parameter represents a critical physicochemical property that influences biological activity, environmental fate, and formulation behavior [13] [18].
The Log P value positions propylparaben in an intermediate range between hydrophilic and highly lipophilic compounds. This characteristic facilitates membrane penetration while maintaining sufficient aqueous interaction for biological activity [13]. Environmental implications include low potential for bioaccumulation based on the measured Log Kow values, as compounds with Log P values below 3.0-3.5 typically do not exhibit significant bioaccumulation potential [13].
Computational studies using various prediction methods have validated these experimental values, with COSMO-RS, KowWin, and XlogP3 methods all providing Log P predictions within acceptable accuracy ranges [18] [19].
Propylparaben exhibits a dissociation constant (pKa) of 8.4 to 8.46 at 20-22°C [13] [20] [21], corresponding to the ionization of the phenolic hydroxyl group. This relatively high pKa value indicates that propylparaben remains predominantly in its neutral form under physiological and most environmental pH conditions [13] [21].
The pKa value has significant implications for the compound's activity and stability. At typical formulation pH ranges of 4-7, propylparaben maintains its neutral form, which correlates with optimal preservative activity [21]. Saturated aqueous solutions of propylparaben exhibit a pH of 6-7 [1] [22], confirming the compound's slightly acidic nature in solution.
pH-dependent behavior studies demonstrate that propylparaben's solubility and stability are influenced by solution pH, with maximum stability occurring at pH 4-5 [1]. Under alkaline conditions, the compound becomes more susceptible to hydrolysis and degradation reactions [1].
Propylparaben demonstrates density values ranging from 1.063 to 1.287 g/cm³ at 20°C [1] [4] [23] [10]. The reported variation in density values likely reflects differences in measurement methods, sample purity, and crystalline form. The specific gravity ranges correspondingly from 1.063 to 1.287 relative to water at 20°C [23] [10] [24].
These density measurements indicate that propylparaben is denser than water, affecting its behavior in aqueous suspensions and emulsions. The relatively high density compared to many organic compounds reflects the presence of the aromatic ring system and the ester functionality [23] [10].
Table 4: Physical Constants of Propylparaben
Property | Value | Temperature/Conditions | Reference |
---|---|---|---|
Density (g/cm³) | 1.063-1.287 | 20°C | [1] [4] [23] [10] |
Specific Gravity | 1.063-1.287 | 20°C (water=1) | [23] [10] [24] |
Refractive Index | 1.505-1.532 | 20°C | [1] [6] [3] |
Partition Coefficient (Log P) | 2.34-3.04 | 20°C | [1] [10] [13] |
Dissociation Constant (pKa) | 8.4-8.46 | 20-22°C | [13] [20] [21] |
Vapor Pressure (20°C) | 0.00034 Pa | 20°C | [13] |
Vapor Pressure (122°C) | 0.67 hPa | 122°C | [1] [22] |
Commercial propylparaben exhibits a characteristic particle size distribution with specific parameters: D10 = 2.6 μm, D50 = 16.2 μm, and D90 = 113 μm [13]. This distribution indicates that 10% of particles are smaller than 2.6 μm, 50% are smaller than 16.2 μm, and 90% are smaller than 113 μm.
The particle size distribution has important implications for processing characteristics, dissolution behavior, and formulation properties. The relatively broad size distribution provides good flow properties while ensuring adequate surface area for dissolution [13].
Crystallographic studies have revealed that propylparaben exhibits isostructural properties with ethylparaben, forming substitutional solid solutions under certain conditions [7] [8]. Powder X-ray diffraction analyses confirm the crystalline nature of commercial samples and enable identification of different polymorphic forms [7] [8].
The crystalline structure influences solubility behavior, with different crystal forms potentially exhibiting varying dissolution rates and thermodynamic stability [7] [8]. Understanding these crystalline properties is essential for quality control and formulation development.
Spectroscopic analysis provides comprehensive characterization of propylparaben's molecular structure and properties. Refractive index measurements range from 1.505 to 1.532 at 20°C [1] [6] [3], reflecting the compound's optical properties and molecular polarizability.
Nuclear Magnetic Resonance (NMR) spectroscopy has been extensively used for propylparaben characterization, with ¹H NMR spectra providing detailed structural confirmation [25] [26]. The spectral data enable precise identification and purity assessment, making NMR a valuable analytical tool for quality control applications [26].
Infrared (IR) spectroscopy reveals characteristic absorption bands corresponding to specific functional groups within the propylparaben molecule [27]. Key spectral features include C=O stretching vibrations from the ester group and O-H stretching from the phenolic hydroxyl group [27].
Vapor pressure measurements indicate very low volatility, with values of 0.00034 Pa at 20°C and 0.67 hPa at 122°C [1] [13] [22]. These low vapor pressure values confirm the compound's stability under normal storage and handling conditions, minimizing losses through evaporation [13] [22].
Irritant